Cas no 1346698-06-3 (3,4-Dichloro-5-(2-methylbutoxy)pyridazine)

3,4-Dichloro-5-(2-methylbutoxy)pyridazine is a pyridazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features dichloro substitutions at the 3- and 4-positions and a 2-methylbutoxy group at the 5-position, contributing to its reactivity and selectivity in synthetic pathways. This compound may serve as a versatile intermediate for the development of biologically active molecules, particularly in the synthesis of herbicides or pharmaceuticals. The presence of both electron-withdrawing (chloro) and electron-donating (alkoxy) groups enhances its utility in nucleophilic substitution or cross-coupling reactions. Its stability under standard conditions further supports its use in laboratory-scale and industrial applications.
3,4-Dichloro-5-(2-methylbutoxy)pyridazine structure
1346698-06-3 structure
Product Name:3,4-Dichloro-5-(2-methylbutoxy)pyridazine
CAS No:1346698-06-3
MF:C9H12Cl2N2O
MW:235.110380172729
CID:1033684
PubChem ID:71303475
Update Time:2025-06-08

3,4-Dichloro-5-(2-methylbutoxy)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichloro-5-(2-methylbutoxy)pyridazine
    • DTXSID00744952
    • 1346698-06-3
    • Inchi: 1S/C9H12Cl2N2O/c1-3-6(2)5-14-7-4-12-13-9(11)8(7)10/h4,6H,3,5H2,1-2H3
    • InChI Key: MWOQOASURLORLH-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=NC=C1OCC(C)CC)Cl

Computed Properties

  • Exact Mass: 234.0326684g/mol
  • Monoisotopic Mass: 234.0326684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35Ų

3,4-Dichloro-5-(2-methylbutoxy)pyridazine Pricemore >>

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Additional information on 3,4-Dichloro-5-(2-methylbutoxy)pyridazine

Introduction to 3,4-Dichloro-5-(2-methylbutoxy)pyridazine (CAS No. 1346698-06-3)

3,4-Dichloro-5-(2-methylbutoxy)pyridazine, identified by its Chemical Abstracts Service (CAS) number 1346698-06-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule, featuring a pyridazine core substituted with chloro and alkoxy functional groups, has garnered attention due to its versatile structural framework and potential biological activities. The compound's unique chemical properties make it a valuable scaffold for designing novel molecules with therapeutic applications.

The structural motif of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine consists of a six-membered aromatic ring containing two chlorine atoms at the 3 and 4 positions, and a 2-methylbutoxy group attached at the 5-position. This configuration imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with biological targets. The presence of electron-withdrawing chloro groups enhances the electrophilicity of the pyridazine ring, making it susceptible to nucleophilic substitution reactions, while the bulky 2-methylbutoxy moiety introduces steric hindrance that can modulate binding affinities.

In recent years, there has been growing interest in pyridazine derivatives as pharmacophores due to their demonstrated efficacy in various biological assays. The compound 3,4-Dichloro-5-(2-methylbutoxy)pyridazine has been explored in several preclinical studies for its potential as an intermediate in drug development. Its ability to serve as a versatile building block allows chemists to modify its structure through further functionalization, enabling the synthesis of analogs with tailored properties.

One of the most compelling aspects of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine is its role in the synthesis of molecules targeting specific biological pathways. For instance, researchers have investigated its derivatives as inhibitors of enzymes involved in inflammatory responses and cancer progression. The chloro substituents on the pyridazine ring facilitate cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the introduction of aryl or heteroaryl groups at strategic positions within the molecule, enhancing its binding interactions with protein targets.

The 2-methylbutoxy group at the 5-position of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine contributes to the compound's lipophilicity, which is a critical factor in drug absorption and distribution. By tuning the length and branching of this alkoxy chain, researchers can fine-tune pharmacokinetic profiles to optimize bioavailability. This feature makes it particularly useful in designing orally active drugs that require efficient absorption from the gastrointestinal tract.

Recent advances in computational chemistry have further highlighted the potential of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine as a lead compound. Molecular docking studies have revealed that its derivatives can interact with binding pockets of interest in target proteins with high affinity. These studies have guided medicinal chemists in designing next-generation inhibitors with improved selectivity and potency. Additionally, virtual screening techniques have been employed to identify novel scaffolds derived from 3,4-Dichloro-5-(2-methylbutoxy)pyridazine, accelerating the drug discovery process.

The agrochemical sector has also shown interest in pyridazine derivatives like 3,4-Dichloro-5-(2-methylbutoxy)pyridazine due to their potential as intermediates for developing pesticides and herbicides. The structural features of this compound allow for modifications that enhance its bioactivity against pests while minimizing environmental impact. Researchers are exploring greener synthetic routes to produce these derivatives sustainably, aligning with global efforts to develop eco-friendly agrochemicals.

In conclusion,3,4-Dichloro-5-(2-methylbutoxy)pyridazine (CAS No. 1346698-06-3) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new synthetic strategies and biological activities associated with this molecule,3,4-Dichloro-5-(2-methylbutoxy)pyridazine is poised to play an increasingly important role in developing innovative therapeutics and sustainable agricultural solutions.

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